N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide
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Overview
Description
N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide is a compound that features a piperidine ring, a thiophene ring, and a carboxamide group
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes and receptors
Mode of Action
The exact mode of action of N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide is currently unknown due to the lack of specific studies on this compound. It’s plausible that it interacts with its targets through hydrogen bonding, as suggested by molecular docking studies of structurally similar compounds .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological pathways . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Similar compounds have shown fungicidal activity against various pathogens . More research is needed to understand the specific effects of this compound.
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide typically involves the reaction of 1-methylpiperidine with thiophene-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield. The purification process might involve crystallization or chromatography techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride
- 1-(1-methylpiperidin-4-yl)piperidin-4-amine
Uniqueness
N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide is unique due to the presence of both a piperidine ring and a thiophene ring in its structure. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-14-5-2-10(3-6-14)8-13-12(15)11-4-7-16-9-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOVYJZRSHEILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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